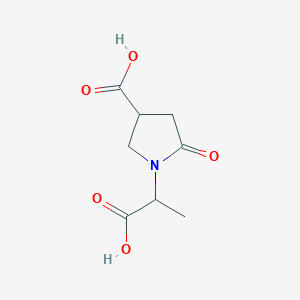

1-(1-Carboxyethyl)-5-oxopyrrolidine-3-carboxylic acid

CAS No.: 43094-89-9

Cat. No.: VC2971923

Molecular Formula: C8H11NO5

Molecular Weight: 201.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 43094-89-9 |

|---|---|

| Molecular Formula | C8H11NO5 |

| Molecular Weight | 201.18 g/mol |

| IUPAC Name | 1-(1-carboxyethyl)-5-oxopyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C8H11NO5/c1-4(7(11)12)9-3-5(8(13)14)2-6(9)10/h4-5H,2-3H2,1H3,(H,11,12)(H,13,14) |

| Standard InChI Key | JMDPOIDTCBXAJM-UHFFFAOYSA-N |

| SMILES | CC(C(=O)O)N1CC(CC1=O)C(=O)O |

| Canonical SMILES | CC(C(=O)O)N1CC(CC1=O)C(=O)O |

Introduction

Chemical Structure and Physical Properties

1-(1-Carboxyethyl)-5-oxopyrrolidine-3-carboxylic acid (CAS No.: 43094-89-9) is characterized by a molecular formula of C8H11NO5 and a molecular weight of 201.18 g/mol. The compound features a 5-oxopyrrolidine core with a 3-carboxylic acid substituent and a 1-carboxyethyl group at the nitrogen position. This unique structure contributes to its chemical reactivity and biological properties.

Structural Characteristics

The compound contains:

-

A pyrrolidinone ring (5-oxopyrrolidine)

-

A carboxylic acid group at position 3 of the pyrrolidine ring

-

A carboxyethyl group attached to the nitrogen atom (position 1)

This arrangement of functional groups creates a molecule with multiple reactive sites and hydrogen bonding capabilities, which influence its physical and chemical properties.

Synthesis Methods

General Synthetic Routes

The synthesis of 1-(1-Carboxyethyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of suitable pyrrolidine precursors with carboxylic acid derivatives. Common approaches include:

-

Condensation of appropriate starting materials such as itaconic acid with amines under reflux conditions

-

Cyclization reactions to form the pyrrolidine framework followed by functionalization

-

Substitution reactions to introduce the carboxyethyl group at the nitrogen position

Specific Synthetic Protocol

Based on synthetic methods for similar compounds, a typical synthesis might involve:

-

Formation of the pyrrolidine ring through cyclization reactions

-

Introduction of the carboxylic acid group at position 3

-

N-alkylation with a suitable carboxyethyl precursor

-

Purification through recrystallization or chromatography

The reactions are commonly monitored using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of the desired product.

Chemical Reactions and Transformations

Esterification Reactions

1-(1-Carboxyethyl)-5-oxopyrrolidine-3-carboxylic acid can undergo esterification reactions at either of its carboxylic acid groups. This can be achieved using alcohols in the presence of acid catalysts to yield esters that may exhibit different properties compared to the parent compound.

Amidation Reactions

The carboxylic acid groups can also participate in amidation reactions with amines to form amides. Drawing from reactions of similar compounds, these transformations can be crucial for modifying the structure to enhance biological activity or improve solubility profiles .

Reduction Reactions

The carbonyl group in the pyrrolidinone ring potentially can undergo reduction reactions to form the corresponding hydroxyl derivative, though this would require careful control of reaction conditions to avoid affecting the carboxylic acid groups.

| Compound | DPPH Scavenging Activity (%) | Reducing Power Assay (Optical Density) |

|---|---|---|

| 1-(4-Aminophenyl)-5-oxopyrrolidine-3-carboxylic acid | 88.6% | 1.675 |

| 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Not reported | 1.675 |

| Ascorbic acid (reference) | Not reported | 1.149 |

Structure-Activity Relationships

Effect of Functional Groups

The presence of two carboxylic acid groups in 1-(1-Carboxyethyl)-5-oxopyrrolidine-3-carboxylic acid likely contributes significantly to its chemical and biological properties:

-

The carboxylic acid groups enhance water solubility and allow for further derivatization

-

The pyrrolidinone core provides a rigid scaffold that may contribute to specific biological target binding

-

The N-carboxyethyl substituent may influence the compound's ability to interact with biological targets through additional hydrogen bonding opportunities

Comparison with Related Compounds

When comparing with structurally related compounds, several patterns emerge:

-

Pyrrolidine derivatives with hydroxyl-substituted phenyl groups tend to exhibit enhanced antioxidant activity

-

The presence of electron-withdrawing groups can increase stability but may reduce bioavailability

-

Introduction of heterocyclic substituents often enhances biological activities

Analytical Characterization

Spectroscopic Properties

The structural characterization of 1-(1-Carboxyethyl)-5-oxopyrrolidine-3-carboxylic acid and related compounds typically involves various spectroscopic techniques:

-

NMR spectroscopy (¹H and ¹³C NMR) to confirm structural features

-

Infrared spectroscopy to identify functional groups (C=O stretching frequencies of carboxylic acids and lactam carbonyl)

-

Mass spectrometry for molecular weight confirmation

Based on similar compounds, characteristic NMR signals would likely include:

-

Methyl protons of the carboxyethyl group

-

Methine proton adjacent to the carboxylic acid

-

Methylene protons of the pyrrolidine ring

-

Carboxylic acid protons (typically broad signals)

Future Research Directions

Several promising research avenues for 1-(1-Carboxyethyl)-5-oxopyrrolidine-3-carboxylic acid include:

-

Comprehensive biological activity screening to identify specific therapeutic targets

-

Structure-activity relationship studies through systematic derivatization

-

Investigation of potential synergistic effects with established therapeutic agents

-

Development of improved synthetic routes for more efficient production

-

Exploration of stereochemical aspects and their influence on biological activity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume